3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid
Overview
Description
3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid: is an organic compound with the molecular formula C7H3BrClFO4S and a molecular weight of 317.52 g/mol . This compound is characterized by the presence of bromine, fluorine, and chlorosulfonyl functional groups attached to a benzoic acid core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-fluorobenzoic acid, followed by chlorosulfonation. The reaction conditions often include the use of bromine and sulfuryl chloride in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or thiol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids or anhydrides.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
- Substituted benzoic acids
- Sulfonamides
- Thiols
- Carboxylic anhydrides
Scientific Research Applications
Chemistry: 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a precursor in cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, especially those targeting specific enzymes or receptors. Its unique functional groups allow for the creation of molecules with high biological activity .
Industry: In the agrochemical industry, it is used to develop herbicides and pesticides. Its derivatives are tested for their efficacy in controlling various pests and weeds .
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the chlorosulfonyl group allows it to form covalent bonds with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
- 3-Chlorosulfonyl-4-fluorobenzoic acid
- 2-Bromo-5-fluoropyridine
- 4-Bromo-3-fluoro-5-(chlorosulfonyl)benzoic acid
Comparison: 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is unique due to the combination of bromine, fluorine, and chlorosulfonyl groups on the benzoic acid core. This combination provides distinct reactivity and allows for the synthesis of a wide range of derivatives. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-chlorosulfonyl-4-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO4S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHGXELFKXTYQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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